![molecular formula C15H26O2 B12644615 1,5-Dimethyl-1-vinylhex-4-enyl pivalate CAS No. 83846-55-3](/img/structure/B12644615.png)
1,5-Dimethyl-1-vinylhex-4-enyl pivalate
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Overview
Description
1,5-Dimethyl-1-vinylhex-4-enyl pivalate, also known as linalyl pivalate, is an organic compound with the molecular formula C15H26O2. It is a colorless to pale yellow liquid with a fruity and floral aroma. This compound is used in various applications, including fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1-vinylhex-4-enyl pivalate can be synthesized through the esterification of linalool with pivalic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often subjected to additional purification steps to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Synthesis
1,5-Dimethyl-1-vinylhex-4-enyl pivalate is utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Diels-Alder Reactions : This compound can serve as a diene or dienophile in Diels-Alder cycloadditions, facilitating the formation of cyclic structures that are pivotal in synthesizing complex organic molecules.
- Radical Reactions : The vinyl group can undergo radical reactions, making it useful in the synthesis of complex compounds through radical-mediated pathways. This is particularly relevant in the development of new synthetic methodologies that capitalize on radical intermediates.
Fragrance Industry
Due to its pleasant floral aroma reminiscent of linalool, this compound finds applications in the fragrance industry. It is often used to enhance the scent profiles of perfumes and personal care products. Its stability and compatibility with other fragrance components make it a valuable ingredient.
Pharmaceutical Applications
The compound's structural features suggest potential pharmaceutical applications:
- Antimicrobial Activity : Similar compounds have been studied for their antimicrobial properties. Research into derivatives of linalool indicates that they may exhibit significant antibacterial and antifungal activity, which could be explored further with this compound.
- Bioactive Compounds : The compound may serve as a precursor for synthesizing bioactive molecules that could be explored for therapeutic uses.
Case Study 1: Synthesis of Linalool Derivatives
Research has demonstrated that linalool derivatives can be synthesized using various reaction conditions involving compounds similar to this compound. These derivatives have shown promising results in biological assays for antimicrobial activity.
Case Study 2: Application in Fragrance Formulation
A study on fragrance formulation highlighted the effectiveness of incorporating this compound into various scent blends. The compound improved the overall olfactory profile while maintaining stability over time.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1-vinylhex-4-enyl pivalate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Linalyl acetate: Similar structure but with an acetate group instead of a pivalate group.
Geranyl acetate: Similar structure but with a different alkyl chain.
Citronellyl acetate: Similar structure but with a citronellol backbone.
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl pivalate is unique due to its specific ester group (pivalate) and its distinct aroma profile. This makes it particularly valuable in the fragrance and flavoring industries .
Biological Activity
1,5-Dimethyl-1-vinylhex-4-enyl pivalate, also known as linalyl pivalate, is an organic compound with the molecular formula C15H26O2. It is primarily recognized for its applications in the fragrance and flavoring industries due to its pleasant aroma. Recent studies have highlighted its potential biological activities, particularly its antimicrobial and antioxidant properties.
- Molecular Formula : C15H26O2
- Molecular Weight : 242.38 g/mol
- Appearance : Colorless to pale yellow liquid
- Odor Profile : Distinctive fruity and floral aroma
Synthesis
The compound is synthesized through the esterification of linalool with pivalic acid, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification methods include distillation or chromatography to isolate the product effectively.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The mechanism of action involves disrupting microbial cell membranes, which leads to cell lysis. This activity has been confirmed through various studies where the compound was tested against a range of bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Antioxidant Activity
The compound also exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, thereby inhibiting oxidative stress. This activity is particularly relevant in the context of various oxidative stress-related conditions, potentially leading to therapeutic applications in medicine.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of linalyl pivalate against common pathogens. Results indicated that it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products.
-
Antioxidant Potential Assessment :
- Another study assessed the antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.
The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with cellular components effectively. The disruption of microbial membranes is facilitated by its lipophilic nature, while its antioxidant properties are linked to its ability to donate electrons and neutralize free radicals.
Comparative Analysis with Similar Compounds
Compound Name | Structure Overview | Unique Features |
---|---|---|
Linalyl acetate | Similar structure with an acetate group | More commonly used in fragrances; less stability |
Geranyl acetate | Different alkyl chain | Known for floral notes; used in perfumes |
Citronellyl acetate | Citronellol backbone | Exhibits citrus aroma; often used in insect repellents |
The uniqueness of this compound lies in its specific ester group (pivalate) and distinct aroma profile, making it particularly valuable in the fragrance and flavoring industries compared to similar compounds.
Properties
CAS No. |
83846-55-3 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H26O2/c1-8-15(7,11-9-10-12(2)3)17-13(16)14(4,5)6/h8,10H,1,9,11H2,2-7H3 |
InChI Key |
ZZYCDPNQWULUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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